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Compound of Interest

Compound Name: 2-Chloro-4-fluoroanisole

Cat. No.: B1586196

Abstract

2-Chloro-4-fluoroanisole (CAS No. 2267-25-6) is a halogenated aromatic compound that has
emerged as a strategically important intermediate in the synthesis of high-value molecules,
particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern
—featuring a chloro, a fluoro, and a methoxy group—provides a versatile platform for a range of
orthogonal chemical transformations. The chlorine atom serves as a reliable handle for palladium-
catalyzed cross-coupling reactions, the fluorine atom influences the electronic properties of the
ring, and the methoxy group can direct electrophilic aromatic substitution and be a precursor to a
phenol. This guide provides an in-depth analysis of the physicochemical properties, synthesis,
chemical reactivity, and applications of 2-Chloro-4-fluoroanisole, offering field-proven insights
and detailed protocols for its effective utilization in complex molecule synthesis.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective
and safe application in synthesis.

Chemical Identity and Properties

2-Chloro-4-fluoroanisole is a colorless to light yellow liquid under standard conditions.[1][2] Its
key properties are summarized below for quick reference.
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Property Value Source(s)

CAS Number 2267-25-6 [11[3]14]

Molecular Formula C7HeCIFO [1]14]

Molecular Weight 160.57 g/mol (11031141
2-chloro-4-fluoro-1-

IUPAC Name [4]
methoxybenzene

Boiling Point 197-200 °C [31[5]

Density 1.29 g/mL at 25 °C [315]

Refractive Index (n20/D) 1.519 [315]

] 76.67 °C (170.0 °F) - closed

Flash Point [315]
cup

SMILES COclccc(F)cclCl [315]
RKCGJIJVGMRPKPNY-

InChlKey [31[415]

UHFFFAOYSA-N

graph "chemical structure" {
layout=neato;

node [shape=plaintext];
edge [style=bold];

// Define nodes
Cl [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
0 [label="0"];

C7 [label="CHs3"];
Cl [label="Cl"];

for atoms
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F [label="F"];

// Position nodes for benzene ring
Cl [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"];

C3 [pos="-1.04,-0.6!"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!'"];

// Position substituents
0 [pos="0,2.4'"];

C7 [pos="0,3.6!"];

Cl [pos="2.08,1.2!"];

F [pos="-2.08,-1.2!"];

// Draw bonds

Cl -- C2;
C2 -- C3;
C3 -- (4;
C4 -- C5;
C5 -- Co6;
c6 -- C1;

// Double bonds (approximated with multiple edges or could be graphical)
Cl -- C2 [style=double, len=1.0];
C3 -- (€4 [style=double, len=1.0];
C5 -- (C6 [style=double, len=1.0];

// Substituent bonds

Cl -- 0;
0 -- C7;
e -- Cl;
C3 -- F;
}
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Caption: Structure of 2-Chloro-4-fluoroanisole.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols are mandatory. The
Globally Harmonized System (GHS) classifications highlight the primary hazards.

Hazard Class GHS Code Description Source(s)

Skin

) o H315 Causes skin irritation [3][4]6]
Corrosion/Irritation

Serious Eye Causes serious eye

o H319 o [3][4][6]
Damage/Irritation irritation
Specific Target Organ May cause respirator
Peomie TAIETEIAN 11338 e P aptagte)
Toxicity irritation

Personal Protective Equipment (PPE):
o Eye/Face Protection: Chemical safety goggles or face shield.[3][7]
e Hand Protection: Compatible chemical-resistant gloves.[3][7]

» Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387))
if ventilation is inadequate.[3]

» Skin and Body Protection: Lab coat and appropriate protective clothing.[7]
Storage and Incompatibility:

o Store in a cool, well-ventilated place in tightly closed containers.[7]

o Keep away from heat, sparks, and open flames.[7]

» Incompatible with strong oxidizing agents.[7]

Synthesis of the Intermediate
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While 2-Chloro-4-fluoroanisole is commercially available, understanding its synthesis from
common precursors is valuable for process development and cost analysis. A prevalent method is
the Williamson ether synthesis starting from the corresponding phenol.

2-Chloro-4-fluorophenol Deprotonation +

[Phenoxide Intermediate) SN2 Reaction

Base (e.g., K2COs, NaOH) i l
[Solvent (eg Aceto’ne, DMF) )] i T 2-Chloro-4-fluoroanisole

Methylating Agent
(e.g., CHsl, (CH3)2S0a4)

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 2-Chloro-4-fluoroanisole.

Protocol: Williamson Ether Synthesis

This protocol describes a general, robust procedure for the methylation of 2-chloro-4-
fluorophenol.

Materials:

2-Chloro-4-fluorophenol (1.0 eq)

Potassium carbonate (K2COs), anhydrous (1.5 eq)

lodomethane (CHsl) (1.2 eq)

Acetone or N,N-Dimethylformamide (DMF), anhydrous

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:
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e Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an
inert atmosphere (e.g., Nitrogen or Argon).

» Reagent Addition: Charge the flask with 2-chloro-4-fluorophenol (1.0 eq), anhydrous potassium
carbonate (1.5 eq), and a suitable volume of anhydrous acetone to create a stirrable slurry.

o Methylation: Add iodomethane (1.2 eq) to the mixture.

» Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is
consumed.

o Work-up:
o Cool the mixture to room temperature and filter to remove the inorganic salts (K=2COs and Ki).
o Wash the filter cake with a small amount of acetone.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to
remove the solvent.

o Purification:

[e]

Dissolve the crude residue in a suitable organic solvent like ethyl acetate or
dichloromethane.

[e]

Wash the organic layer sequentially with water and brine.

o

Dry the organic layer over anhydrous sodium sulfate (Naz=S0Oa), filter, and concentrate in
vacuo.

o

The resulting crude product can be purified further by vacuum distillation or column
chromatography if necessary.

Causality Insights:

e Base Choice: Anhydrous K2COs is a mild and effective base for deprotonating the phenol. Its
heterogeneity in acetone drives the reaction forward as the soluble phenoxide is formed.
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Stronger bases like NaOH could be used but may require different solvent systems.

e Solvent Choice: Acetone is a good choice due to its appropriate boiling point for the reaction
and its ability to dissolve the reactants while allowing for easy removal post-reaction. DMF can
be used to accelerate the reaction but is harder to remove.

o Methylating Agent: lodomethane is highly reactive for this Sn2 reaction. Dimethyl sulfate is a
cheaper alternative but is more toxic.

Core Reactivity and Key Transformations

The synthetic utility of 2-Chloro-4-fluoroanisole stems from the distinct reactivity of its
substituent groups, enabling selective transformations at different positions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond is the primary site for palladium-catalyzed cross-coupling, a
cornerstone of modern organic synthesis for forming C-C and C-N bonds.[8][9] The C-F bond is
significantly stronger and generally unreactive under these conditions, providing excellent
chemoselectivity.[8]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are
common motifs in pharmaceuticals.[10][11]

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1586196?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Reactivity_of_4_Fluoroanisole_and_4_Chloroanisole_in_Key_Organic_Transformations.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Reactivity_of_4_Fluoroanisole_and_4_Chloroanisole_in_Key_Organic_Transformations.pdf
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_tbl1_332657286
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_tbl1_299161212
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

2-Chloro-4-fluoroanisole
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(Ar-R)
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Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
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Protocol: Suzuki-Miyaura Coupling

e Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2
eq), a base such as potassium carbonate (K2COs, 2.0 eq) or cesium carbonate (Cs2COs, 2.0
eq), the palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a suitable ligand if required.

» Reagent Addition: Add 2-Chloro-4-fluoroanisole (1.0 eq) followed by a degassed solvent
mixture, typically toluene/water or dioxane/water.

e Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring by TLC
or GC-MS.

o Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the
organic layer over Na2SOa, filter, and concentrate.

« Purification: Purify the crude product by column chromatography on silica gel.
Causality Insights:

o Catalyst System: Modern catalyst systems often use bulky, electron-rich phosphine ligands
(e.qg., SPhos, XPhos) which facilitate the oxidative addition of the less reactive aryl chloride to
the Pd(0) center.[8]

o Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate
species, which facilitates the transmetalation step.[12]

This reaction is indispensable for synthesizing aryl amines, which are prevalent in active
pharmaceutical ingredients (APIs).[9][13]

Protocol: Buchwald-Hartwig Amination

e Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst
(e.g., Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%),
and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaO'Bu, 1.4 eq).[14]

» Reagent Addition: Add the amine (1.2 eq), 2-Chloro-4-fluoroanisole (1.0 eq), and an
anhydrous solvent such as toluene or dioxane.
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¢ Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.

o Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an
organic solvent. Concentrate the filtrate.

 Purification: Purify the residue by column chromatography.
Causality Insights:

» Ligand Choice: The choice of ligand is critical and depends on the amine. Bidentate ligands like
BINAP or Xantphos are often effective.[9][14] Sterically hindered ligands can promote the
reductive elimination step to release the product.

o Base: A strong, sterically hindered base like NaO'Bu is required to deprotonate the amine
without competing as a nucleophile.

Grignard Reagent Formation

The chloro substituent can be converted into a Grignard reagent, transforming the electrophilic
carbon into a potent nucleophile for reaction with various electrophiles.

Protocol: Grignard Reagent Formation and Reaction

o Preparation: Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask under a
strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.[15]

e Initiation: Add a small amount of a solution of 2-Chloro-4-fluoroanisole (1.0 eq) in anhydrous
tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the
reaction, indicated by bubble formation and a color change.[15]

o Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle
reflux. After addition, continue stirring for 1-2 hours to ensure complete formation of the
Grignard reagent.

» Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the desired
electrophile (e.g., an aldehyde, ketone, or CO2z) in anhydrous THF dropwise.
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e Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated
agueous solution of ammonium chloride (NH4Cl).[15] Extract the aqueous layer with an organic
solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry,
and concentrate.

« Purification: Purify via column chromatography or distillation.
Causality Insights:

e Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water,
which will quench the reagent immediately. All glassware must be oven-dried and solvents must
be anhydrous.[15]

» Activation: lodine is used to etch the passivating oxide layer on the magnesium turnings,
exposing fresh metal to initiate the reaction.

Applications in Advanced Synthesis

The true value of 2-Chloro-4-fluoroanisole is realized when these fundamental reactions are
applied to the construction of complex, biologically active molecules. It serves as a key building
block for both APIs and agrochemicals.[1][16]

o Pharmaceutical Development: The biaryl and aryl-amine structures readily accessible from this
intermediate are core components of many drugs, including kinase inhibitors, CNS agents, and
anti-inflammatory drugs.[1][17][18] The fluorine atom is often incorporated to enhance
metabolic stability or binding affinity.

e Agrochemicals: In crop protection, this intermediate is used to synthesize advanced herbicides
and fungicides.[1] The specific halogenation pattern can be fine-tuned to achieve desired
efficacy and environmental profiles.
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2-Chloro-4-fluoroanisole

Key Transformations
Suzuki Coupling Buchwald-Hartwig Grignard Formation
(+ R-B(OH)2) (+ R2NH) (+ Mg, then E*)

Target Molecule Scaffolds
A4
Substituted Biaryls Aryl Amines Functionalized Aryl Ketones/
Alcohols

End-Use Industries

Agrochemicals APIs

Click to download full resolution via product page

Caption: Synthetic pathways from 2-Chloro-4-fluoroanisole to key scaffolds.

Conclusion

2-Chloro-4-fluoroanisole is a powerful and versatile chemical intermediate whose value lies in
its predictable and chemoselective reactivity. The ability to perform robust palladium-catalyzed
cross-coupling reactions at the C-Cl bond, while leveraging the electronic influence of the fluoro
and methoxy groups, provides synthetic chemists with a reliable tool for accessing complex
molecular architectures. By understanding the causality behind the detailed protocols for its key
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transformations, researchers in drug discovery and process development can effectively integrate

this building block into their synthetic strategies, accelerating the path to novel pharmaceuticals

and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Re

°
© 0] ~ » &) EaN w N -

[ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ]
L T T S N N
N~ o 00 M W N B O

e 18.

ferences
. chemimpex.com [chemimpex.com]
. 2-Chloro-4-fluoroanisole | 2267-25-6 | TCI AMERICA [tcichemicals.com]
. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
. 2-Chloro-4-fluoroanisole | C7TH6CIFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
. 2-Chloro-4-fluoroanisole SDS - Preuzmite i pretplatite se na azuriranja [sdsmanager.com|]
. fishersci.com [fishersci.com]
. benchchem.com [benchchem.com]
. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. Suzuki Coupling [organic-chemistry.org]

. research.rug.nl [research.rug.nl]

. Buchwald Hartwig Coupling [commonorganicchemistry.com]
. benchchem.com [benchchem.com]

. mlunias.com [mlunias.com]

. mdpi.com [mdpi.com]

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry -

PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1586196?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/46344
https://www.tcichemicals.com/US/en/p/C1667
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://sdsmanager.com/sigurnosno-tehnicki-list/fisher-scientific-uk-2-chloro-4-fluoroanisole-hr/
https://www.fishersci.com/store/msds?partNumber=AC426290050&productDescription=2-CHLORO-4-FLUOROANISOLE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Reactivity_of_4_Fluoroanisole_and_4_Chloroanisole_in_Key_Organic_Transformations.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_tbl1_332657286
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_tbl1_299161212
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://commonorganicchemistry.com/Rxn_Pages/Buchwald/Buchwald.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reaction_with_2_Chloro_6_fluorobenzaldehyde.pdf
https://mlunias.com/blogs/chemical-intermediates-the-key-role-of-chemical-intermediates-in-the-pharmaceutical-industry/
https://www.mdpi.com/2073-4344/14/1/84
https://pubmed.ncbi.nlm.nih.gov/26425178/
https://pubmed.ncbi.nlm.nih.gov/26425178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Core Intermediate Profile: 2-Chloro-4-fluoroanisole].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586196#2-chloro-4-fluoroanisole-as-a-chemical-
intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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